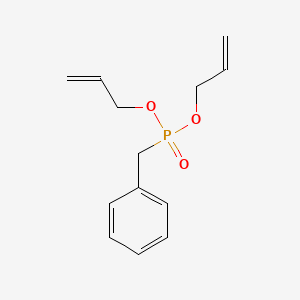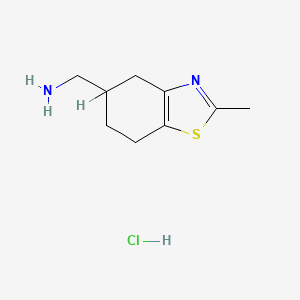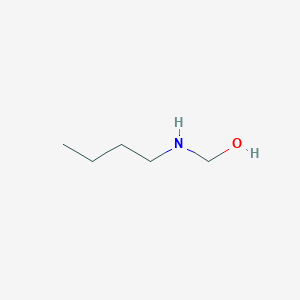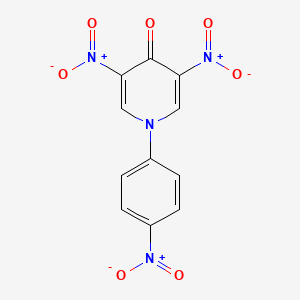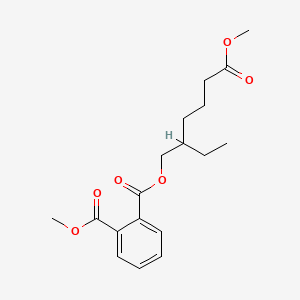![molecular formula C43H50N10O B14434645 2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]- CAS No. 79724-80-4](/img/structure/B14434645.png)
2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]- is a complex organic compound that features prominently in various scientific and industrial applications. This compound is characterized by its unique structure, which includes two benzimidazole groups attached to a propanol backbone. The presence of these benzimidazole groups imparts significant chemical reactivity and biological activity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]- typically involves the reaction of 1,3-dibromopropane with 1-ethyl-1H-benzimidazole in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the benzimidazole groups displace the bromine atoms on the propane backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced benzimidazole derivatives.
Substitution: The benzimidazole groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Various nucleophiles (amines, thiols), solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced benzimidazole derivatives.
Substitution: New compounds with different functional groups replacing the benzimidazole groups.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the presence of benzimidazole groups.
Medicine: Explored for its cytotoxic activities against various cancer cell lines, making it a candidate for anticancer drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological macromolecules such as DNA and proteins. The benzimidazole groups can bind to DNA grooves, leading to DNA cleavage and inhibition of replication. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Propanol, 2-amino-2-methyl-: Another propanol derivative with different functional groups.
1,3-Bis(1-naphthalenyloxy)-2-propanol: A compound with naphthalene groups instead of benzimidazole groups.
2-Methyl-2-propanol: A structural isomer with different chemical properties.
Uniqueness
2-Propanol, 1,3-bis[bis[(1-ethyl-1H-benzimidazol-2-yl)methyl]amino]- is unique due to the presence of two benzimidazole groups, which impart significant biological activity and chemical reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
79724-80-4 |
|---|---|
Molekularformel |
C43H50N10O |
Molekulargewicht |
722.9 g/mol |
IUPAC-Name |
1,3-bis[bis[(1-ethylbenzimidazol-2-yl)methyl]amino]propan-2-ol |
InChI |
InChI=1S/C43H50N10O/c1-5-50-36-21-13-9-17-32(36)44-40(50)27-48(28-41-45-33-18-10-14-22-37(33)51(41)6-2)25-31(54)26-49(29-42-46-34-19-11-15-23-38(34)52(42)7-3)30-43-47-35-20-12-16-24-39(35)53(43)8-4/h9-24,31,54H,5-8,25-30H2,1-4H3 |
InChI-Schlüssel |
QOIXCCJIQHKRLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=CC=CC=C2N=C1CN(CC3=NC4=CC=CC=C4N3CC)CC(CN(CC5=NC6=CC=CC=C6N5CC)CC7=NC8=CC=CC=C8N7CC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


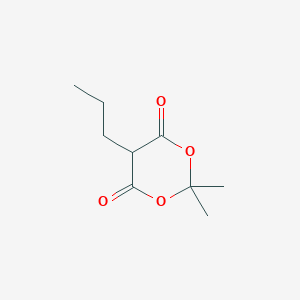


![[([1,1'-Biphenyl]-4-yl)methyl](diphenyl)phosphane](/img/structure/B14434581.png)

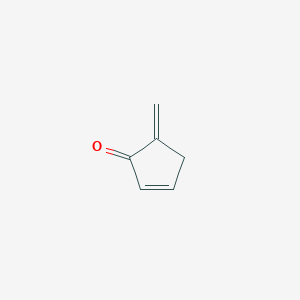

![[Chloro(2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B14434604.png)
